Methyl adamantan-1-ylglycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl adamantan-1-ylglycinate is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl adamantan-1-ylglycinate typically involves the reaction of adamantane derivatives with glycine or its esters. One common method is the reaction of 1-adamantyl bromide with glycine methyl ester in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product.
Chemical Reactions Analysis
Types of Reactions
Methyl adamantan-1-ylglycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the adamantane framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Methyl adamantan-1-ylglycinate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a drug delivery agent due to its stability and ability to penetrate biological membranes.
Medicine: Explored for its antiviral and antibacterial properties, as well as its potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its rigidity and thermal stability.
Mechanism of Action
The mechanism of action of methyl adamantan-1-ylglycinate involves its interaction with specific molecular targets and pathways. The adamantane framework allows the compound to interact with hydrophobic regions of proteins and membranes, enhancing its stability and bioavailability. The glycine moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-Aminoadamantane: Known for its antiviral properties and used in the treatment of influenza.
1-Adamantylamine: Explored for its potential in treating neurodegenerative diseases.
Adamantane-1-carboxylic acid: Used as a precursor for the synthesis of various adamantane derivatives.
Uniqueness
Methyl adamantan-1-ylglycinate stands out due to the presence of the glycine moiety, which imparts unique properties such as enhanced solubility and potential biological activity. Its combination of stability, rigidity, and functional versatility makes it a valuable compound for various applications.
Properties
Molecular Formula |
C13H21NO2 |
---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
methyl 2-(1-adamantylamino)acetate |
InChI |
InChI=1S/C13H21NO2/c1-16-12(15)8-14-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11,14H,2-8H2,1H3 |
InChI Key |
QYJIBYWUUPOWGY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.